molecular formula C14H7BrClF3N2 B2537320 3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole CAS No. 344277-74-3

3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole

Cat. No. B2537320
CAS RN: 344277-74-3
M. Wt: 375.57
InChI Key: WVWJFPRAFCFSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the preparation of 3-bromo-5-(trifluoromethyl)pyridine (TFMP) as an intermediate. One common method is the displacement of iodobromopyridine with in situ generated (trifluoromethyl)copper. This reaction yields the desired 3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole core with a bromine atom at position 3, a chlorine atom at position 1, and a trifluoromethyl group at position 5 of the pyridine ring. The arrangement of these substituents significantly influences its properties and reactivity .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations. For instance, it may undergo nucleophilic substitution reactions, aromatic substitutions, or cyclizations. Exploring its reactivity with different nucleophiles and electrophiles would provide valuable insights .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research by Mphahlele (2018) on similar compounds showcases the analysis of crystal structures and hydrogen bonding networks, providing insights into the molecular interactions that could influence the physical properties and reactivity of such compounds. The study utilized X-ray crystallography and DFT calculations to explore structural parameters, which could be relevant for designing materials with specific characteristics (M. Mphahlele, 2018).

Synthesis and Chemical Properties

The synthesis and evaluation of the chemical properties of derivatives of this compound have been explored. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid by Niu Wen-bo (2011) provides a method for producing important intermediates for further chemical synthesis, showcasing the compound's role in the development of new chemical entities (Niu Wen-bo, 2011).

Antimicrobial and Anti-HIV Evaluation

A study by Pandeya et al. (2000) on the derivatives of indole, a core structure in 3-Bromo-1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Indole, evaluated their antimicrobial and anti-HIV properties. This indicates the potential biomedical applications of such compounds in developing therapies or researching disease mechanisms (S. Pandeya et al., 2000).

Catalytic Applications

Lei-lei Sun et al. (2012) have developed a palladium- and copper-catalyzed tandem N-H/C-H bond functionalization reaction using compounds containing the indole structure, which could lead to the creation of CF3-containing indolo- and pyrrolo[2,1-a]isoquinolines. This research highlights the compound's utility in catalytic transformations, which could be beneficial in synthetic organic chemistry and materials science (Lei-lei Sun et al., 2012).

properties

IUPAC Name

3-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClF3N2/c15-10-7-21(12-4-2-1-3-9(10)12)13-11(16)5-8(6-20-13)14(17,18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWJFPRAFCFSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole

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